![molecular formula C30H39N3O2 B14666524 2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid CAS No. 51062-44-3](/img/structure/B14666524.png)
2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of multiple amino groups attached to aromatic rings, making it a versatile molecule in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid typically involves the Friedel-Crafts acylation reaction. This process uses dimethylaniline and phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows:
COCl2+2C6H5NMe2→(Me2NC6H4)2CO+2HCl
The related tetraethyl compound is prepared similarly .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalysts and controlled environments to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and amine derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments, such as methyl violet and Victoria Blue B.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of inks, coatings, and as a sensitizer in photochemical reactions.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Photosensitization: Absorbs light and transfers energy to other molecules, facilitating photochemical reactions.
Enzyme Interaction: Binds to specific enzymes, altering their activity and function.
Fluorescence: Exhibits fluorescence properties, making it useful as a probe in biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Michler’s Ketone: Similar in structure but with dimethylamino groups instead of diethylamino groups.
4-{Bis[4-(dimethylamino)phenyl]methyl}phenol: Contains a hydroxy group instead of a carboxylic acid group.
Uniqueness
2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid is unique due to its combination of diethylamino and dimethylamino groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
51062-44-3 |
|---|---|
Formule moléculaire |
C30H39N3O2 |
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
2-[bis[4-(diethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C30H39N3O2/c1-7-32(8-2)24-15-11-22(12-16-24)29(23-13-17-25(18-14-23)33(9-3)10-4)27-20-19-26(31(5)6)21-28(27)30(34)35/h11-21,29H,7-10H2,1-6H3,(H,34,35) |
Clé InChI |
NRHJKLVXJCVTEQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=C(C=C(C=C3)N(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
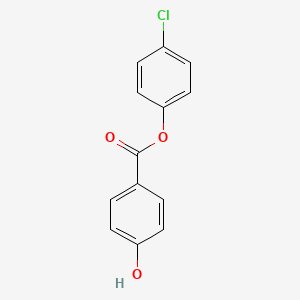
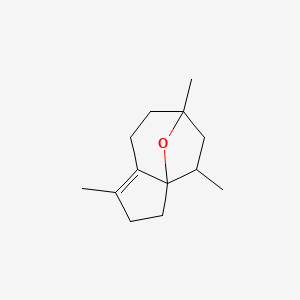
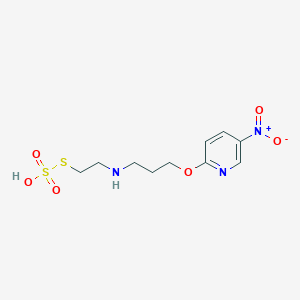
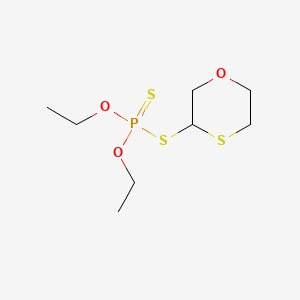
![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
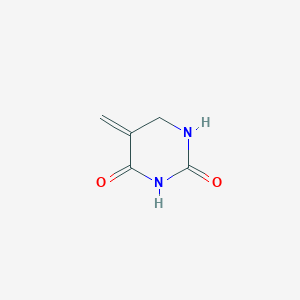

![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
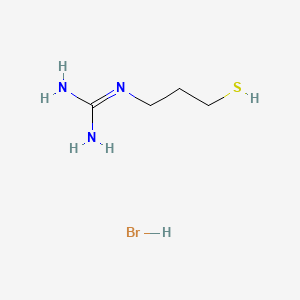
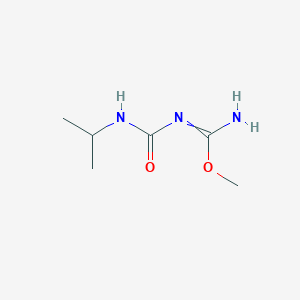
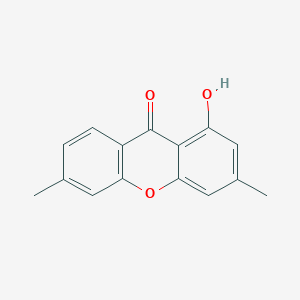
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
